molecular formula C12H12ClNO B3306674 Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- CAS No. 929094-26-8

Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-

Cat. No.: B3306674
CAS No.: 929094-26-8
M. Wt: 221.68 g/mol
InChI Key: OQOWOSBZTXEJBR-UHFFFAOYSA-N
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Description

Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- is a heterocyclic compound that contains both nitrogen and oxygen in its five-membered ring structure This compound is part of the oxazole family, which is known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of amino alcohols with nitriles, carboxylic acids, or aldehydes under specific conditions. For instance, the reaction of 2-amino alcohols with nitriles can yield oxazolines, which can then be further modified to produce the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and the use of specific catalysts like pyridinium hydrobromide perbromide (PHPB) in water have been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of the chloroethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted oxazoles .

Scientific Research Applications

Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Oxazoline: Similar in structure but lacks the chloroethyl and phenyl substituents.

    Thiazole: Contains sulfur instead of oxygen in the ring.

    Imidazole: Contains two nitrogen atoms in the ring.

Uniqueness

Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential for various applications compared to other similar compounds .

Properties

IUPAC Name

4-(2-chloroethyl)-5-methyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOWOSBZTXEJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264653
Record name 4-(2-Chloroethyl)-5-methyl-2-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929094-26-8
Record name 4-(2-Chloroethyl)-5-methyl-2-phenyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929094-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloroethyl)-5-methyl-2-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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